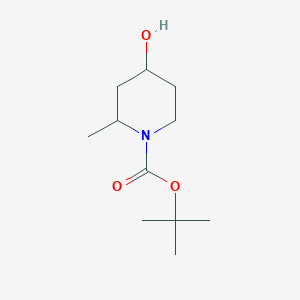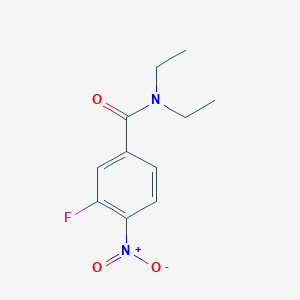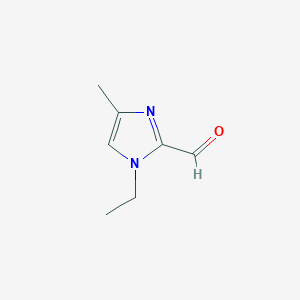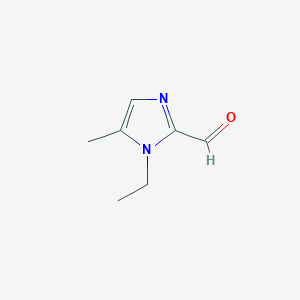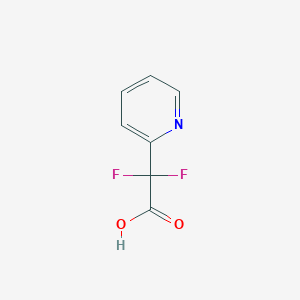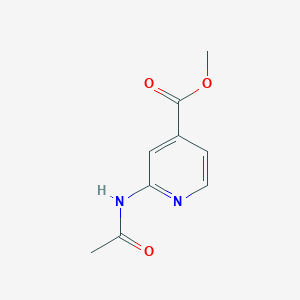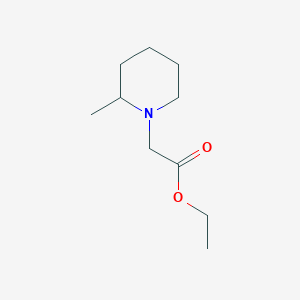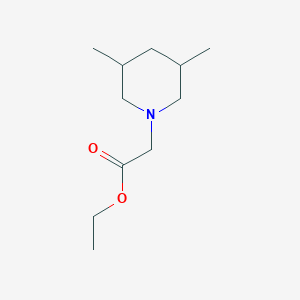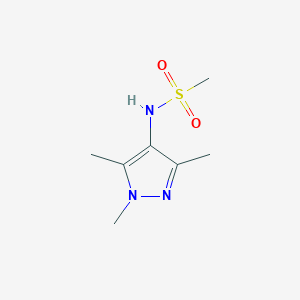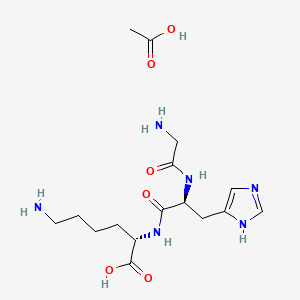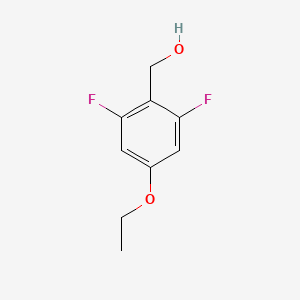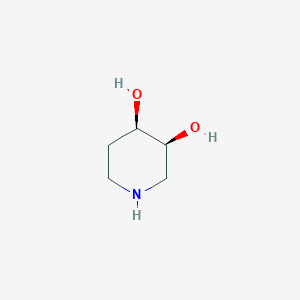
(3S,4R)-Piperidine-3,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4R)-Piperidine-3,4-diol is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a piperidine ring, a six-membered heterocycle containing one nitrogen atom and two hydroxyl groups at the 3rd and 4th positions. The stereochemistry of the compound is defined by the (3S,4R) configuration, indicating the specific spatial arrangement of the substituents around the chiral centers.
Wirkmechanismus
Target of Action
It’s worth noting that secondary metabolites of medicinal plants, which this compound may be a part of, can interact with single or multiple targets .
Mode of Action
Plant secondary metabolites can interact with membrane proteins such as p-glycoprotein (p-gp/mdr1), an atp-binding cassette (abc) transporter, nucleic acids (dna, rna), and induce apoptosis .
Biochemical Pathways
For instance, they can interact with membrane proteins such as P-glycoprotein (P-gp/MDR1), an ATP-binding cassette (ABC) transporter, nucleic acids (DNA, RNA), and induce apoptosis .
Result of Action
Secondary metabolites of medicinal plants can effectively increase the sensitivity of cancer cells to chemotherapy .
Biochemische Analyse
Biochemical Properties
(3S,4R)-Piperidine-3,4-diol is involved in various biochemical reactions due to its unique structure. It interacts with several enzymes and proteins, influencing their activity. One notable interaction is with human ornithine aminotransferase (hOAT), a pyridoxal 5’-phosphate (PLP)-dependent enzyme. The compound acts as an inhibitor of hOAT, forming a tight-binding adduct in the enzyme’s active site . This interaction highlights the compound’s potential therapeutic applications, particularly in the treatment of hepatocellular carcinoma.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s hydroxyl groups and chiral centers are critical for its binding affinity and specificity. In the case of hOAT, this compound forms an irreversible adduct in the enzyme’s active site, inhibiting its activity . This inhibition is achieved through the formation of a covalent bond between the compound and the enzyme, leading to a stable, inactive complex.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3S,4R)-Piperidine-3,4-diol can be achieved through various methods. One common approach involves the reduction of a suitable precursor, such as a piperidine-3,4-dione, using a chiral catalyst to ensure the desired stereochemistry. Another method includes the asymmetric hydrogenation of a piperidine derivative with appropriate protecting groups.
Industrial Production Methods: Industrial production of this compound typically involves large-scale asymmetric synthesis using chiral catalysts or biocatalysts. These methods are optimized for high yield and enantiomeric purity, ensuring the compound meets the stringent requirements for pharmaceutical applications.
Analyse Chemischer Reaktionen
Types of Reactions: (3S,4R)-Piperidine-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form piperidine derivatives with different substituents.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or Dess-Martin periodinane are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents like thionyl chloride (SOCl2) or tosyl chloride (TsCl) are used for converting hydroxyl groups to other functional groups.
Major Products: The major products formed from these reactions include various piperidine derivatives, which can be further functionalized for specific applications in medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
(3S,4R)-Piperidine-3,4-diol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It is a precursor for the synthesis of pharmaceutical agents, including antiviral and anticancer drugs.
Industry: The compound is utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.
Vergleich Mit ähnlichen Verbindungen
(3S,4S)-Piperidine-3,4-diol: This isomer differs in the spatial arrangement of the hydroxyl groups, leading to different chemical and biological properties.
Piperidine-3,4-dione: A precursor in the synthesis of (3S,4R)-Piperidine-3,4-diol, lacking the hydroxyl groups.
Piperidine: The parent compound, which lacks the hydroxyl groups and chiral centers.
Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct chemical reactivity and biological activity. The presence of two hydroxyl groups in a defined spatial arrangement allows for selective interactions with target molecules, making it a valuable compound in various fields of research.
Eigenschaften
IUPAC Name |
(3S,4R)-piperidine-3,4-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c7-4-1-2-6-3-5(4)8/h4-8H,1-3H2/t4-,5+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXWMVPZODQBRB-UHNVWZDZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]([C@@H]1O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
